molecular formula C26H24ClN5O3 B2416193 7-(4-(2-(4-chlorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021077-87-1

7-(4-(2-(4-chlorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2416193
CAS No.: 1021077-87-1
M. Wt: 489.96
InChI Key: VQRSHFQQXSRIBA-UHFFFAOYSA-N
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Description

The compound 7-(4-(2-(4-chlorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a potent and selective pan-PIM kinase inhibitor developed for oncological research. This compound acts by competitively inhibiting the ATP-binding site of PIM-1, PIM-2, and PIM-3 kinases, leading to the disruption of downstream signaling pathways that promote cell survival, proliferation, and therapy resistance. Its primary research value lies in probing the role of PIM kinases in hematologic malignancies and solid tumors, particularly in contexts of resistance to conventional chemotherapy. Studies focus on its ability to induce apoptosis and synergize with other anti-cancer agents, providing a crucial tool for investigating combination therapies and overcoming treatment barriers in cancers like acute myeloid leukemia and prostate cancer . The inhibitor is for research use only in exploring oncogenic signaling and validating PIM kinases as therapeutic targets.

Properties

IUPAC Name

7-[4-[2-(4-chlorophenyl)acetyl]piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN5O3/c1-29-16-21(24-22(17-29)26(35)32(28-24)20-5-3-2-4-6-20)25(34)31-13-11-30(12-14-31)23(33)15-18-7-9-19(27)10-8-18/h2-10,16-17H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRSHFQQXSRIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-(2-(4-chlorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound belongs to a class of piperazine derivatives, which are known for their diverse biological activities. Its structure includes:

  • A pyrazolo[4,3-c]pyridinone core.
  • A piperazine moiety linked to a 4-chlorophenyl acetyl group.
  • A methyl and phenyl substitution that may influence its activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity
    • Studies have shown that derivatives containing the piperazine ring can exhibit significant antimicrobial properties. For instance, compounds similar in structure have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition comparable to standard antibiotics .
  • Anticancer Potential
    • The pyrazolo[4,3-c]pyridinone framework has been associated with anticancer activity. Research indicates that modifications in this scaffold can enhance cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects
    • Compounds with similar structural features have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : Some studies suggest that the compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation .
  • Receptor Interaction : The piperazine component may facilitate interaction with various receptors, potentially modulating neurotransmitter systems or inflammatory responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyFocusFindings
Dhumal et al., 2016AntimicrobialIdentified strong inhibition against Mycobacterium bovis BCG with related piperazine derivatives .
Paruch et al., 2020AntitubercularReported enhanced activity of 1,3,4-oxadiazole derivatives against resistant strains .
PMC8268636AnticancerExamined the cytotoxic effects of pyrazolo compounds on various cancer cell lines, showing promising results .

Scientific Research Applications

Pharmacological Applications

The compound is primarily studied for its antimicrobial , anti-inflammatory , and antitumor properties. Below are key findings from recent research:

  • Antimicrobial Activity :
    • Research indicates that derivatives of pyrazole, including compounds similar to the one , exhibit significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial enzyme systems, which can lead to cell death or inhibition of growth .
  • Anti-inflammatory Properties :
    • Pyrazole derivatives have been shown to possess anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For instance, studies have demonstrated that compounds with similar structures can reduce inflammation markers in vivo, suggesting potential use in treating conditions like arthritis or other inflammatory diseases .
  • Antitumor Activity :
    • The compound's structure suggests potential interaction with cancer cell pathways. Some studies have reported that pyrazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological effects. The presence of the piperazine moiety is known to enhance bioactivity due to its ability to interact with various biological targets.

Structural Feature Effect on Activity
Piperazine RingImproves binding affinity to receptors
4-Chlorophenyl GroupEnhances antimicrobial properties
Pyrazolo[4,3-c]pyridine CoreIncreases antitumor efficacy

Case Studies

Several studies have explored the applications of similar compounds:

  • Multicomponent Synthesis for Bioactive Molecules :
    • A study highlighted the synthesis of various pyrazole derivatives through multicomponent reactions. These derivatives demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, emphasizing the importance of structural diversity in enhancing bioactivity .
  • Medicinal Chemistry Reviews :
    • A review article discussed the medicinal attributes of pyrazoles and their analogs, noting their potential as neuroprotectants and anti-inflammatory agents. The review emphasized ongoing research into optimizing these compounds for better therapeutic outcomes .
  • Clinical Trials and Patents :
    • Patents related to piperazine derivatives indicate ongoing interest in developing new drugs based on this scaffold for treating obesity and other metabolic disorders, showcasing the versatility of piperazine-containing compounds .

Q & A

Q. What computational methods predict off-target interactions?

  • Methodological Answer :
  • Pharmacophore Modeling : Use Schrödinger’s Phase to align with known ligand scaffolds (e.g., kinase inhibitors) .
  • Machine Learning : Train Random Forest models on ChEMBL data to predict ADMET profiles .

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